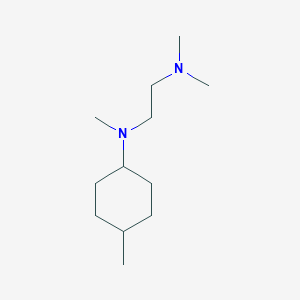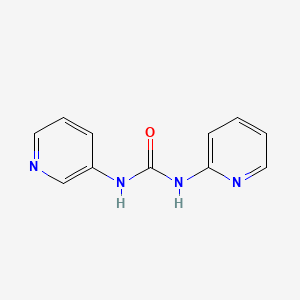
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学研究应用
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and polymer chemistry. In medicinal chemistry, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and mechanical strength. In polymer chemistry, N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been used as a crosslinking agent for the synthesis of hydrogels with potential applications in drug delivery and tissue engineering.
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and DNA replication in cancer cells. N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide can inhibit the growth of cancer cells without affecting normal cells. N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its ease of synthesis and purification, making it readily available for laboratory experiments. However, one of the limitations of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is its low solubility in water, which may affect its bioavailability and limit its potential applications in certain fields.
未来方向
There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide. One potential direction is the synthesis of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide-based polymers with improved properties for biomedical applications, such as drug delivery and tissue engineering. Another direction is the investigation of the mechanism of action of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide in cancer cells, which may lead to the development of more effective anticancer agents. Additionally, the development of novel synthesis methods for N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide and its derivatives may further expand its potential applications in various fields of scientific research.
合成方法
The synthesis of N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2,6-dimethylphenyl isocyanate and 4-methoxyphenylacetic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide.
属性
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-5-4-6-14(2)18(13)19-17(20)12-9-15-7-10-16(21-3)11-8-15/h4-12H,1-3H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOXOPCADYTRAJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

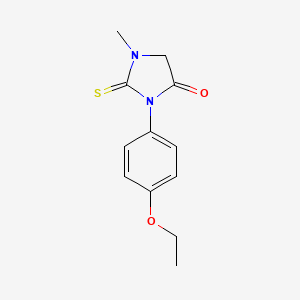
![N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5820007.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)
![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
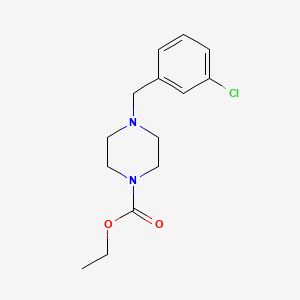

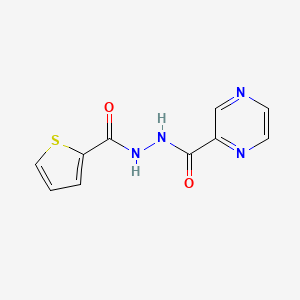
![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)


